molecular formula C16H31N3O4S B15201711 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate

Cat. No.: B15201711
M. Wt: 361.5 g/mol
InChI Key: PMALPWURLMWPEC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate is a complex organic compound that features a tert-butyl group, a butoxycarbonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate typically involves multiple steps. One common method involves the protection of the amino group using a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H31N3O4S

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl (2S)-5-[[amino(methylsulfanyl)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C16H31N3O4S/c1-15(2,3)22-12(20)11(9-8-10-18-13(17)24-7)19-14(21)23-16(4,5)6/h11H,8-10H2,1-7H3,(H2,17,18)(H,19,21)/t11-/m0/s1

InChI Key

PMALPWURLMWPEC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)SC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)SC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.